

Application Note: High-Specificity Radioimmunoassay (RIA) for Quantification of Galanin (1-16)

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Compound of Interest

Compound Name:	Galanin (1-16)
CAS No.:	125118-77-6
Cat. No.:	B549951

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Abstract & Biological Context

Galanin is a widely distributed neuropeptide (29 or 30 amino acids) involved in nociception, feeding regulation, and cognitive function.[1] The N-terminal fragment **Galanin (1-16)** is a biologically active metabolite generated via proteolytic cleavage. Unlike C-terminal fragments, **Galanin (1-16)** retains high affinity for Galanin Receptor 1 (GalR1) and Galanin Receptor 2 (GalR2), playing a distinct role in hippocampal excitability and spinal flexor reflexes [1, 2].

The Specificity Challenge: Most commercial Galanin antibodies target the highly conserved N-terminal region (Trp2, Asn5, Tyr9). Consequently, they cross-react 100% with both full-length Galanin (1-29) and the (1-16) fragment. Therefore, a standard direct RIA cannot distinguish **Galanin (1-16)** from the full-length peptide.

This Application Note details a Coupled HPLC-RIA Protocol. This "Gold Standard" methodology utilizes Reverse-Phase HPLC to fractionate the sample based on hydrophobicity prior to RIA, ensuring that the immunoreactivity measured corresponds specifically to the (1-16) fragment.

Principle of the Assay

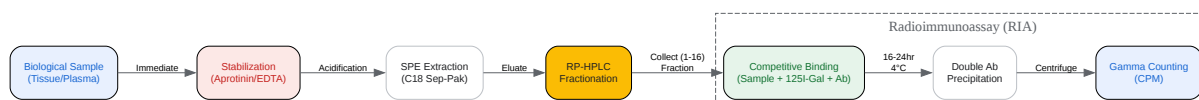
This protocol employs a competitive radioimmunoassay following chromatographic separation.

- Extraction: Peptides are isolated from the biological matrix (plasma/tissue) and concentrated.
- Fractionation (HPLC): The extract is separated on a C18 column. **Galanin (1-16)** elutes earlier than the more hydrophobic full-length Galanin (1-29) [3].
- Quantification (RIA): Fractions corresponding to the (1-16) retention time are assayed using a polyclonal antibody.

I-labeled Galanin competes with the sample peptide for antibody binding sites.

- Separation: A secondary antibody (Goat anti-Rabbit IgG) precipitates the bound complex, allowing separation of bound (B) from free (F) radioactivity.

Workflow Visualization



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Figure 1: The Coupled HPLC-RIA Workflow. HPLC fractionation is the critical control point ensuring specificity for the 1-16 fragment.

Materials & Reagents

A. Biological Reagents

Reagent	Specification	Notes
Primary Antibody	Rabbit anti-Galanin (N-terminal specific)	Must cross-react with 1-16.[2] [3][4][5]
Tracer	I-Galanin (Human or Porcine)	Specific Activity ~2200 Ci/mmol.
Standard	Synthetic Galanin (1-16)	Lyophilized.[5] Store at -80°C.
Secondary Antibody	Goat anti-Rabbit IgG (GAR)	For separation.
Normal Rabbit Serum	NRS	Carrier protein for precipitation.

B. Buffers & Chemicals

- RIA Buffer: 50 mM Sodium Phosphate (pH 7.4), 0.1% BSA (RIA Grade), 0.1% Triton X-100, 0.05% NaN₃.
- Extraction Buffer: 1M Acetic Acid + 1% Trifluoroacetic acid (TFA).
- HPLC Mobile Phase A: 0.1% TFA in Water (Milli-Q).
- HPLC Mobile Phase B: 0.1% TFA in Acetonitrile.

Detailed Protocol

Phase 1: Sample Preparation & Extraction

Causality: Neuropeptides are rapidly degraded by endogenous peptidases. Immediate acidification is required to stop enzymatic activity and dissociate the peptide from plasma binding proteins.

- Collection: Collect blood into pre-chilled tubes containing EDTA (1 mg/mL) and Aprotinin (500 KIU/mL). Centrifuge at 1,600 x g for 15 min at 4°C.
- Acidification: Mix plasma 1:1 with 1% TFA. Centrifuge at 10,000 x g for 20 min to pellet proteins.
- Solid Phase Extraction (SPE):

- Activate C18 Sep-Pak columns with 100% Acetonitrile (ACN) followed by 0.1% TFA/Water.
- Load acidified supernatant.
- Wash with 0.1% TFA/Water.
- Elute with 60% ACN / 0.1% TFA.
- Lyophilize the eluate to dryness (SpeedVac).

Phase 2: HPLC Fractionation (The Specificity Step)

Causality: This step physically separates the (1-16) fragment from the (1-29) parent peptide based on hydrophobicity. **Galanin (1-16)** is less hydrophobic and elutes earlier [3].

- Reconstitution: Dissolve lyophilized extract in 200 μ L Mobile Phase A.
- Injection: Inject onto a C18 Reverse-Phase Column (e.g., Vydac C18, 4.6 x 250 mm).
- Gradient: Linear gradient 20% -> 60% Acetonitrile over 40 minutes at 1 mL/min.
- Collection: Collect 1-minute fractions (1 mL each).
 - Calibration: Run synthetic **Galanin (1-16)** and Galanin (1-29) standards first to determine retention times (RT).
 - Typical RT: **Galanin (1-16)** ~18-20 min; Galanin (1-29) ~24-26 min (varies by column).
- Preparation for RIA: Lyophilize the specific fractions corresponding to the (1-16) retention time.

Phase 3: Radioimmunoassay (RIA)[7]

- Standard Curve: Prepare serial dilutions of synthetic **Galanin (1-16)** in RIA Buffer (Range: 1 pg/mL to 1280 pg/mL).
- Sample Reconstitution: Re-dissolve dried HPLC fractions in RIA buffer.
- Incubation Setup:

- Tube 1-2 (TC): Total Counts (Tracer only).
- Tube 3-4 (NSB): Non-Specific Binding (Buffer + Tracer + NRS; No Primary Ab).
- Tube 5-6 (Bo): Maximum Binding (Buffer + Tracer + Primary Ab).
- Tube 7-20: Standards + Tracer + Primary Ab.
- Tube 21+: Unknown Samples + Tracer + Primary Ab.[5]
- Volume: 100 μ L Sample/Standard + 100 μ L Primary Ab + 100 μ L Tracer (~10,000 cpm).
- Incubation: Incubate for 16–24 hours at 4°C. Equilibrium binding is critical for sensitivity.
- Separation:
 - Add 100 μ L Goat anti-Rabbit IgG + 100 μ L Normal Rabbit Serum.
 - Incubate 90 min at Room Temperature.
 - Add 500 μ L RIA Buffer.[5]
 - Centrifuge at 3,000 rpm for 20 min at 4°C.
- Counting: Aspirate supernatant (free fraction) and count the pellet (bound fraction) in a Gamma Counter.

Data Analysis & Validation

Calculation

- Calculate %B/Bo:
- Curve Fit: Plot

(y-axis) vs. Log [Concentration] (x-axis) using a 4-Parameter Logistic (4PL) or Logit-Log regression.

Validation Criteria (Self-Validating System)

- **Specificity:** The HPLC profile must show a distinct immunoreactive peak at the retention time of synthetic **Galanin (1-16)**, separated from the (1-29) position.
- **Recovery:** Spike plasma with a known amount of **Galanin (1-16)** before extraction. Acceptable recovery: 70–110%.
- **Sensitivity (IC50):** Typical IC50 for Galanin RIA is ~15-20 pg/tube.
- **Linearity:** Serially dilute the reconstituted HPLC fraction; it must parallel the standard curve.

Troubleshooting Table

Issue	Probable Cause	Corrective Action
High NSB (>5%)	Old tracer or insufficient washing.	Re-purify tracer or increase wash volume.
Low Sensitivity	Antibody degradation or short incubation.	Store Ab at -80°C; extend incubation to 24h.
"Shadowing" in HPLC	Carry-over from standards [4].	Run blank injections between standards and samples.

References

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